ETHYL 2-(2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chromene ring fused with a thiophene ring, both of which are known for their significant biological and pharmacological properties. The presence of these rings in the structure makes this compound a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 2,4-dihydroxy benzaldehyde reacts with ethyl acetoacetate in the presence of piperidine in ethanol to form the chromene ring . This intermediate product then undergoes further reactions to introduce the thiophene ring and the carboxamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Green chemistry principles, such as using eco-friendly solvents and catalysts, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 3-acetyl-7-hydroxy-2H-chromen-2-one share structural similarities with the chromene ring.
Thiophene Derivatives: Compounds containing the thiophene ring, such as 2-amino thiazole derivatives.
Uniqueness
Ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate is unique due to its combined chromene and thiophene rings, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(2H-chromene-3-carbonylamino)-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-2-27-23(26)20-18(15-8-4-3-5-9-15)14-29-22(20)24-21(25)17-12-16-10-6-7-11-19(16)28-13-17/h3-12,14H,2,13H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESBRAOLEKIIBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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